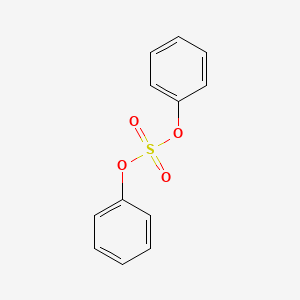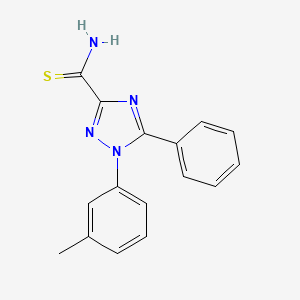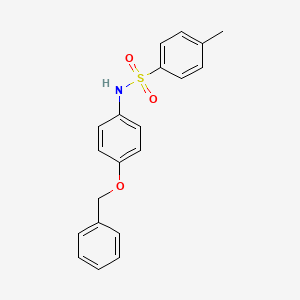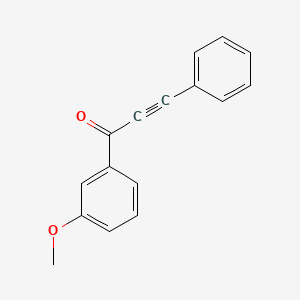
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The specific structure of this compound includes an ethyl group and a methyl group attached to an octahydronaphthalene core, with a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the hydrogenation of a naphthalene derivative followed by functional group modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic hydrogenation and specific organic synthesis techniques under controlled conditions. The exact methods would depend on the availability of starting materials and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties.
Industry: May be used in the production of fragrances or other industrial chemicals.
Wirkmechanismus
The mechanism of action for 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Typically, compounds with ketone groups can act as electrophiles in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative.
Uniqueness
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
870515-09-6 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
4-ethyl-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O/c1-3-10-7-8-12(14)13-9(2)5-4-6-11(10)13/h9-11,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
BALKDOWGTGLWED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=O)C2C1CCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)




![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)



![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)



